molecular formula C23H25N3O B12184974 N-(1-benzyl-4-piperidyl)-2-methyl-4-quinolinecarboxamide

N-(1-benzyl-4-piperidyl)-2-methyl-4-quinolinecarboxamide

Cat. No.: B12184974
M. Wt: 359.5 g/mol
InChI Key: YWOWRYYSDUZXJZ-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidyl)-2-methyl-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by the presence of a quinoline ring system, a piperidine ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-piperidyl)-2-methyl-4-quinolinecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 1-benzyl-4-piperidone, which is then reacted with 2-methyl-4-quinolinecarboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4-piperidyl)-2-methyl-4-quinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various piperidine-based compounds.

Scientific Research Applications

N-(1-benzyl-4-piperidyl)-2-methyl-4-quinolinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidyl)-2-methyl-4-quinolinecarboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-piperidone: A precursor in the synthesis of N-(1-benzyl-4-piperidyl)-2-methyl-4-quinolinecarboxamide.

    N-(1-benzyl-4-piperidinyl)-4-(1H-pyrazol-1-yl)benzamide: Another compound with a similar piperidine structure.

    (1-benzyl-4-piperidyl)methanol: A related compound with a hydroxyl group.

Uniqueness

This compound stands out due to its unique combination of a quinoline ring and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H25N3O

Molecular Weight

359.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C23H25N3O/c1-17-15-21(20-9-5-6-10-22(20)24-17)23(27)25-19-11-13-26(14-12-19)16-18-7-3-2-4-8-18/h2-10,15,19H,11-14,16H2,1H3,(H,25,27)

InChI Key

YWOWRYYSDUZXJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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